6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
6-(4-Benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-benzylpiperidin-1-yl substituent at the 6-position, a methyl group at the 1-position, and a phenylamine group at the 4-position. Its molecular formula is C29H28N6 (MW: 460.58 g/mol), and it is structurally distinguished by the benzylpiperidine moiety, which may enhance lipophilicity and central nervous system (CNS) penetration compared to simpler substituents .
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6/c1-29-23-21(17-25-29)22(26-20-10-6-3-7-11-20)27-24(28-23)30-14-12-19(13-15-30)16-18-8-4-2-5-9-18/h2-11,17,19H,12-16H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNVXFNXQBKQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression. The compound’s interaction with CDK2 also leads to the induction of apoptosis within cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest. The downstream effect of this is the induction of apoptosis, or programmed cell death.
Pharmacokinetics
The compound’s molecular weight is412.54 , which is within the acceptable range for good bioavailability
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range. This suggests that the compound could potentially be effective in treating certain types of cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| This compound | C29H28N6 | 460.58 | 4-Benzylpiperidine, N-phenyl | N/A | N/A |
| 6-(4-Benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C29H28N6 | 460.58 | 4-Benzylpiperidine, N,1-diphenyl | N/A | N/A |
| 1-(2-Chloro-2-phenylethyl)-6-(methylthio)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2c) | C21H20N5ClS | 410.92 | Methylthio, 2-chloro-2-phenylethyl | 51 | 128–131 |
| 3-(6-Cyclobutoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (11) | C28H30N6O | 466.58 | Cyclobutoxy-naphthyl, methylpiperidine | N/A | N/A |
| N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | C13H13N5 | 239.28 | Benzyl, methyl | N/A | N/A |
Key Structural and Functional Differences
Substituent Effects on Lipophilicity and Bioavailability: The 4-benzylpiperidine group in the target compound increases lipophilicity compared to simpler substituents like methylthio (e.g., compound 2c) or morpholinoethylthio (e.g., compound 2e in ) . This may enhance membrane permeability and CNS activity. Analog 11 () incorporates a cyclobutoxy-naphthyl group, which likely improves binding to hydrophobic pockets in target proteins but reduces solubility compared to the benzylpiperidine variant .
Biological Activity and Toxicity: Mutagenicity: N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine () was mutagenic in mouse models but non-carcinogenic, suggesting a medium-risk profile . Acute Toxicity: Pyrazolo[3,4-d]pyrimidine derivatives like 3a and 4c () showed LD50 values >1,300 mg/kg, indicating low acute toxicity . Anticancer Potency: Compounds with para- and meta-dimethoxy groups (e.g., 36 and 37 in ) exhibited IC50 values of ~10 nM against breast cancer cells due to hydrophobic interactions with ATP-binding sites .
Synthetic Accessibility :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
